3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Overview
Description
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is also known by its IUPAC name, 3-[2-(2-cyanoethoxy)phenoxy]propanenitrile . This compound is characterized by the presence of two nitrile groups and an ether linkage between the phenyl ring and the propanenitrile moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by the propanenitrile groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,2-Phenylenebis(oxy)]dipropanoic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
3,3’-[1,2-Phenylenebis(oxy)]dipropylamine: Similar structure but with amine groups instead of nitrile groups.
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The ether linkage also provides structural flexibility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(2-cyanoethoxy)phenoxy]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWROZCDVHWYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC#N)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613269 | |
Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-89-8 | |
Record name | 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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